4-((4-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole
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Description
4-((4-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole is a useful research compound. Its molecular formula is C16H19Cl2N3O3S and its molecular weight is 404.31. The purity is usually 95%.
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Biological Activity
The compound 4-((4-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole , identified by its CAS number 2034484-19-8 , is a novel synthetic derivative with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H19Cl2N3O3S
- Molecular Weight : 404.3 g/mol
- Structural Components : The compound features a piperazine ring, a sulfonyl group, and an isoxazole moiety, which are critical for its biological interactions.
Pharmacological Activities
Research indicates that this compound exhibits various pharmacological activities:
Antitumor Activity
Studies have shown that compounds with similar structures to this compound can inhibit key signaling pathways involved in cancer proliferation. For instance:
- Mechanism : It may inhibit BRAF(V600E) and EGFR pathways, which are crucial in several cancers.
- Case Study : In vitro tests demonstrated significant cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231 when combined with doxorubicin, suggesting a potential for synergistic effects in treatment regimens .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent:
- Mechanism : It likely disrupts bacterial cell wall synthesis or inhibits essential enzymatic pathways.
- Case Study : A series of related piperazine derivatives exhibited moderate to excellent antimicrobial activities in vitro, indicating that structural modifications can enhance efficacy .
The biological activity of this compound can be attributed to:
- Receptor Interaction : Binding to specific receptors or enzymes that modulate cellular responses.
- Signal Transduction Modulation : Interference with intracellular signaling pathways that regulate cell growth and apoptosis.
Data Summary
Activity Type | Mechanism of Action | Reference |
---|---|---|
Antitumor | Inhibition of BRAF(V600E), EGFR | |
Antimicrobial | Disruption of cell wall synthesis | |
Anti-inflammatory | Modulation of inflammatory cytokine production |
Research Findings
Recent studies have highlighted the potential of this compound in drug development:
- Synthesis Studies : Various synthetic routes have been explored to optimize yield and purity. The use of EDCI-HOBt coupling methods has been effective in producing high-quality derivatives.
- Biological Assays : In vitro assays have confirmed the compound's efficacy against multiple cancer cell lines and bacterial strains, supporting its therapeutic potential.
Properties
IUPAC Name |
4-[[4-(2,4-dichloro-5-methylphenyl)sulfonylpiperazin-1-yl]methyl]-5-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O3S/c1-11-7-16(15(18)8-14(11)17)25(22,23)21-5-3-20(4-6-21)10-13-9-19-24-12(13)2/h7-9H,3-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKZTVGAEOUSGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)CC3=C(ON=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.